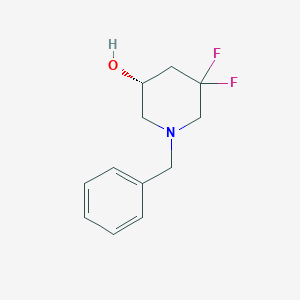

(3R)-1-benzyl-5,5-difluoropiperidin-3-ol

Description

(3R)-1-Benzyl-5,5-difluoropiperidin-3-ol is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a benzyl group at the N1 position, two fluorine atoms at the C5 positions, and a hydroxyl group at the C3 position in the (R)-configuration. The stereochemistry at C3 is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to targets such as enzymes or receptors. Its structural features suggest utility as a chiral building block in asymmetric synthesis or as a scaffold for drug discovery .

Properties

IUPAC Name |

(3R)-1-benzyl-5,5-difluoropiperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)6-11(16)8-15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTUTXMMOTXNDI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(CC1(F)F)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-5,5-difluoro-piperidin-3-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-1-Benzyl-5,5-difluoro-piperidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-5,5-difluoro-piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

®-1-Benzyl-5,5-difluoro-piperidin-3-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-1-Benzyl-5,5-difluoro-piperidin-3-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between (3R)-1-benzyl-5,5-difluoropiperidin-3-ol and structurally related compounds:

Key Analysis

Core Structure and Functional Groups Ring Size: The target compound and 5,5-difluoropiperidin-3-ol hydrochloride share a piperidine core, whereas 1-benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride has a smaller pyrrolidinone ring. Smaller rings (e.g., pyrrolidinone) may exhibit faster metabolic clearance but reduced conformational flexibility compared to piperidines . Fluorine vs. Methyl Groups: The difluoro substitution in the target compound and 5,5-difluoropiperidin-3-ol enhances electronegativity and metabolic stability compared to the dimethyl groups in the pyrrolidinone derivative. Fluorine’s electron-withdrawing effects can also improve binding to hydrophobic pockets in proteins . Stereochemistry: The (R)-configuration of the hydroxyl group in the target compound may offer enantioselective advantages in drug design, unlike the racemic or non-chiral analogs (e.g., 5,5-difluoropiperidin-3-ol hydrochloride) .

Physicochemical Properties Solubility: The hydrochloride salts (e.g., 5,5-difluoropiperidin-3-ol hydrochloride) likely have higher aqueous solubility than free bases. Thermal Stability: The pyrrolidinone derivative’s ketone group may reduce thermal stability compared to the alcohol or ester analogs, impacting storage or reaction conditions .

Applications Pharmaceuticals: The target compound’s chiral center and fluorine atoms make it suitable for bioactive molecule synthesis. In contrast, the pyrrolidinone derivative’s ketone group is advantageous in forming Schiff bases or heterocyclic scaffolds . Agrochemicals: 5,5-Difluoropiperidin-3-ol hydrochloride’s high purity and solubility may favor formulation in pesticides or herbicides . Synthetic Intermediates: The ethyl ester derivative’s 4-oxo and ester groups suggest utility in further functionalization (e.g., hydrolysis to carboxylic acids) .

Research Findings and Implications

- Biological Activity : Fluorinated piperidines, including the target compound, are increasingly studied for CNS drug development due to their ability to cross the blood-brain barrier. The benzyl group may further modulate target selectivity .

- Synthetic Utility : The ethyl ester derivative () demonstrates how esterification can alter reactivity, enabling controlled release of active metabolites in prodrug strategies .

- Comparative Stability : The hydrochloride salts () offer improved shelf-life and handling compared to free bases, critical for industrial-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.